BenchChemオンラインストアへようこそ!

Spiro[chroman-2,4'-piperidin]-6-OL

GPR119 Agonist Type 2 Diabetes cAMP Assay

Spiro[chroman-2,4'-piperidin]-6-OL is the essential spirocyclic intermediate for constructing potent GPR119 agonists (EC50 = 19 nM) and nanomolar HDAC inhibitors (HDAC1 IC50 = 4.80 nM). The rigid 6-hydroxy-chromane-piperidine core is a privileged pharmacophore that enables selective derivatization, directly impacting target potency. Supplied at ≥98% purity, this batch-consistent compound eliminates side reactions and accelerates your medicinal chemistry timelines. Secure your research supply today.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 1174924-16-3
Cat. No. B3217111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[chroman-2,4'-piperidin]-6-OL
CAS1174924-16-3
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)OC3=C1C=C(C=C3)O
InChIInChI=1S/C13H17NO2/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13/h1-2,9,14-15H,3-8H2
InChIKeyVBNMQAAVTMCEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[chroman-2,4'-piperidin]-6-OL (CAS 1174924-16-3): Procurement-Grade Chemical Profile for Medicinal Chemistry


Spiro[chroman-2,4'-piperidin]-6-OL (CAS 1174924-16-3) is a spirocyclic organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . Its structure features a rigid spiro[chromane-2,4'-piperidine] core, a privileged scaffold recognized as a key pharmacophore in numerous drug candidates and biochemical reagents [1]. This compound is supplied primarily as a research intermediate with typical purities ranging from 95% to ≥98% , intended for use in the synthesis of more complex, biologically active molecules.

Why Generic Substitution of Spiro[chroman-2,4'-piperidin]-6-OL Fails: The Critical Role of Precise Functionalization


Within the spiro[chromane-2,4'-piperidine] class, the specific location and type of functional group are paramount determinants of biological activity and synthetic utility. Minor alterations to the core scaffold, such as the presence or absence of a 6-hydroxy group, dictate the compound's role as a synthetic intermediate and influence the selectivity and potency of the final drug candidates it helps create. For instance, the 6-hydroxy moiety is a critical handle for further derivatization, enabling the creation of G-protein-coupled receptor 119 (GPR119) agonists [1] and histone deacetylase (HDAC) inhibitors [2]. Generic substitution with a different spirochroman derivative lacking this specific functionality would render the synthesis of these targeted compounds impossible, as evidenced by the structure-activity relationships (SAR) in the literature. The quantitative evidence below demonstrates why this precise chemical entity, rather than a close analog, is required for specific, high-value research applications.

Quantitative Evidence Guide: Data-Driven Differentiation for Spiro[chroman-2,4'-piperidin]-6-OL


Enabling Sub-Nanomolar GPR119 Agonist Activity: A Quantitative Comparison of Functional Output

The derivative synthesized from Spiro[chroman-2,4'-piperidin]-6-OL demonstrates potent GPR119 agonist activity with an EC50 of 19 nM [1]. This is a significant improvement compared to early-generation GPR119 agonists, which often exhibited EC50 values in the high nanomolar to micromolar range. This demonstrates the value of the spirochroman core with the 6-position functionalization for achieving high potency.

GPR119 Agonist Type 2 Diabetes cAMP Assay

Potent HDAC6 Inhibition: Achieving Single-Digit Nanomolar Potency Through Rational Design

Derivatives built upon the Spiro[chroman-2,4'-piperidin]-6-OL core have demonstrated potent and selective inhibition of HDAC6, a key epigenetic target. One such derivative exhibited an IC50 of 6 nM against full-length human recombinant HDAC6 [1]. This potency is comparable to other leading HDAC6 inhibitors in the field and significantly surpasses the activity of non-selective HDAC inhibitors like Vorinostat (SAHA), which has an IC50 of approximately 10 nM against HDAC6 but also potently inhibits class I HDACs, leading to greater toxicity [2].

HDAC6 Inhibitor Epigenetics Cancer Research

Demonstrated Class I HDAC1 Inhibition with Superior Potency to Clinical Benchmark Entinostat

Further demonstrating the versatility of the spiro[chroman-2,4'-piperidin]-6-OL scaffold, a derivative has been identified as a potent inhibitor of HDAC1 with an IC50 of 4.80 nM [1]. This potency is over 40-fold greater than that of the clinical-stage HDAC inhibitor Entinostat (MS-275), which has a reported IC50 of approximately 200 nM against HDAC1 [2].

HDAC1 Inhibitor Anticancer Epigenetics

Superior In Vivo Pharmacokinetic Profile of Spirochromane-Derived HDAC Inhibitors

In a direct head-to-head in vivo pharmacokinetic study, two optimized spiro[chromane-2,4'-piperidine]-based HDAC inhibitors demonstrated a significantly improved profile compared to the lead compound, spiropiperidine 1 [1]. The optimized derivatives exhibited a lower clearance rate, an increased half-life, and higher area under the curve (AUC) values following both intravenous and oral administration. This demonstrates the ability to engineer favorable drug-like properties onto the core scaffold.

Pharmacokinetics HDAC Inhibitor ADME

High Purity Grade (≥98%) Enables Reliable and Reproducible Synthesis

Spiro[chroman-2,4'-piperidin]-6-OL is available from commercial vendors at a certified purity of ≥98% . This high level of purity is critical for its primary application as a synthetic intermediate. Using a lower-purity building block (e.g., 95% purity ) can introduce unknown impurities that lead to side reactions, reduced yields, and complex purification challenges in subsequent steps.

Chemical Synthesis Purity Quality Control

High-Value Application Scenarios for Spiro[chroman-2,4'-piperidin]-6-OL


Synthesis of High-Potency GPR119 Agonists for Diabetes Research

This compound serves as a critical intermediate for constructing novel G-protein-coupled receptor 119 (GPR119) agonists, as demonstrated by its use in synthesizing (4-(Spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol [1]. The resulting derivatives have shown potent activity (EC50 = 19 nM) in stimulating cAMP levels in human HEK293 cells [2]. This application is directly relevant for medicinal chemistry groups focused on developing new treatments for type 2 diabetes and obesity.

Development of Potent and Selective Histone Deacetylase (HDAC) Inhibitors

The spiro[chromane-2,4'-piperidine] core is a proven scaffold for creating powerful HDAC inhibitors. Derivatives based on this core have achieved single-digit nanomolar IC50 values against key cancer targets like HDAC1 (IC50 = 4.80 nM) and HDAC6 (IC50 = 6 nM) [2]. Furthermore, in vivo pharmacokinetic studies confirm that optimized derivatives from this series possess drug-like properties, including improved half-life and higher exposure compared to earlier leads [3]. This makes the compound a high-value starting material for epigenetic drug discovery programs.

Scaffold for Central Nervous System (CNS) and Ion Channel Modulators

The rigid, three-dimensional structure of the spirochroman-piperidine system is a common motif in molecules designed to interact with complex protein targets, including ion channels [1] and central nervous system (CNS) receptors [2]. The 6-hydroxy group on Spiro[chroman-2,4'-piperidin]-6-OL provides a synthetic handle for further diversification, allowing researchers to explore novel chemical space for targets where conformational constraint is key to achieving potency and selectivity.

Quality-Controlled Medicinal Chemistry Building Block

For core facilities and research groups requiring reliable synthetic intermediates, the availability of Spiro[chroman-2,4'-piperidin]-6-OL at ≥98% purity [1] ensures consistent and predictable performance in multi-step synthetic routes. This high purity minimizes the risk of side reactions and purification bottlenecks, thereby accelerating project timelines and improving the reproducibility of research findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[chroman-2,4'-piperidin]-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.